orixalone A

Description

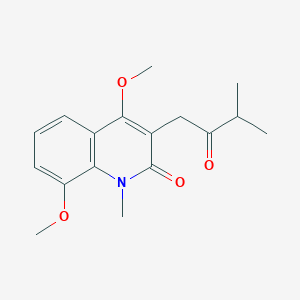

Orixalone A is a bioactive secondary metabolite isolated from the stem of Orixa japonica, a plant traditionally used in East Asian medicine . Structurally, it belongs to a class of polycyclic compounds characterized by a fused triterpenoid skeleton with hydroxyl and ketone functional groups.

Pharmacologically, this compound exhibits significant antitumor activity, primarily through the inhibition of nitric oxide (NO) production, a key mediator in inflammatory pathways linked to cancer progression . In vitro studies highlight its cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Notably, its bioactivity is concentration-dependent, showing higher efficacy compared to structurally related analogs like Orixalone B and C .

Properties

Molecular Formula |

C17H21NO4 |

|---|---|

Molecular Weight |

303.35 g/mol |

IUPAC Name |

4,8-dimethoxy-1-methyl-3-(3-methyl-2-oxobutyl)quinolin-2-one |

InChI |

InChI=1S/C17H21NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10H,9H2,1-5H3 |

InChI Key |

DIUJWBJYQHUELV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC1=C(C2=C(C(=CC=C2)OC)N(C1=O)C)OC |

Synonyms |

orixalone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Research Findings

Bioactivity Hierarchy: this compound demonstrates superior NO inhibition (~80% suppression at 10 µM) compared to Orizabin (~50% suppression) and Ormosanine (<20%) . This correlates with its enhanced cytotoxicity, suggesting that hydroxyl group density enhances target binding.

Structural Determinants : The ketone moiety in this compound is critical for its pro-apoptotic effects, as analogs lacking this group (e.g., Orixalone D) show reduced activity .

Therapeutic Potential: While this compound is a lead candidate for anticancer drug development, Ormosanine and Piptanthine require further optimization due to low potency or off-target effects .

Challenges in Comparative Studies

- Spectral Data Limitations : Structural elucidation of Orixalone analogs relies heavily on $^{13}\text{C}$-NMR and HRMS . However, inconsistencies in spectral baseline resolution and shift ranges across studies complicate direct comparisons .

- Data Reproducibility : Variations in extraction protocols (e.g., solvent polarity, chromatography methods) affect compound purity and reported bioactivities .

Q & A

Q. How can researchers ensure ethical compliance when using animal models to study this compound’s toxicity?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval, justify sample sizes via power analysis, and minimize suffering through humane endpoints. Include sham controls and randomize treatment groups. Publish raw data in repositories like Figshare to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.